molecular formula C18H20N4O2S B2444150 (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine CAS No. 951921-21-4

(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine

Cat. No.: B2444150
CAS No.: 951921-21-4
M. Wt: 356.44
InChI Key: NBSFLAWVOVWSCA-UHFFFAOYSA-N
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Description

(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine is a complex organic compound with the molecular formula C18H20N4O2S It is characterized by the presence of a benzimidazole ring, a piperidine ring, and a sulfonyl group attached to a phenylamine structure

Properties

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12,19H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFLAWVOVWSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine typically involves multiple steps, starting with the preparation of the benzimidazole and piperidine intermediates. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

The final step involves the sulfonylation of the phenylamine derivative with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine exhibit significant anticancer properties. For instance, research on related sulfonamide derivatives has demonstrated their effectiveness against various cancer cell lines, including breast, colon, and cervical cancers. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Table 1: Anticancer Activity of Related Sulfonamide Compounds

Compound NameCancer TypeIC50 (µM)
Compound ABreast0.059
Compound BColon0.072
Compound CCervical0.065

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing the benzimidazole and piperidine structures possess antibacterial properties, making them potential candidates for treating bacterial infections. The sulfonamide group is known for its role in inhibiting bacterial enzyme synthesis, contributing to its efficacy .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli16 µg/mL

Case Studies and Research Findings

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Antileishmanial Activity : A study demonstrated that related compounds showed promising activity against Leishmania infantum and Leishmania amazonensis, suggesting potential use in treating leishmaniasis .
  • Molecular Modeling Studies : Research utilizing molecular modeling has provided insights into how structural modifications can enhance the interaction of these compounds with their biological targets, leading to improved therapeutic profiles .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of these compounds indicate favorable absorption and distribution characteristics, which are essential for effective drug development .

Mechanism of Action

The mechanism of action of (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The piperidine ring may interact with receptor proteins, modulating their function. The sulfonyl group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)methanol
  • (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetic acid
  • (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)ethylamine

Uniqueness

Compared to similar compounds, (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the benzimidazole and piperidine rings, along with the sulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (4-{[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)amine, also known by its CAS number 951921-21-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound consists of a benzimidazole moiety linked to a piperidine ring and a sulfonamide group. This unique arrangement is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research on this compound indicates several potential biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzimidazole compounds exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Some studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as protein tyrosine phosphatases (PTPs), which are crucial in signal transduction pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Tyrosine Phosphatase Inhibition : The compound has been shown to selectively inhibit PTP1B, which plays a role in insulin signaling and glucose homeostasis. This inhibition can lead to increased insulin sensitivity and glucose uptake in cells.
  • Cell Cycle Modulation : By interfering with specific signaling pathways, the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, promoting programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduced apoptosis in breast cancer cells
Enzyme InhibitionInhibits PTP1B with IC50 values in the low µM range

Case Study 1: Antimicrobial Activity

A study conducted on various benzimidazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as a therapeutic agent.

Case Study 2: Cancer Cell Proliferation

In vitro assays using breast cancer cell lines showed that the compound effectively inhibited cell growth. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Further studies revealed that the compound caused G2/M phase arrest, highlighting its potential as an anticancer agent.

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